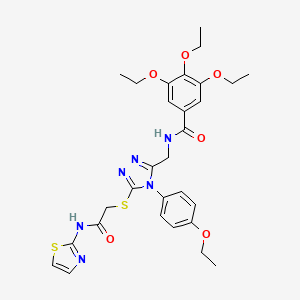
3,4,5-triethoxy-N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H34N6O6S2 and its molecular weight is 626.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3,4,5-triethoxy-N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Triethoxy group: Enhances solubility and bioavailability.
- Triazole moiety: Known for its antifungal and anticancer properties.
- Thiazole derivative: Contributes to the compound's biological activity through interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various triazole derivatives. Although specific data on the compound is limited, related triazole compounds have shown significant activity against both gram-positive and gram-negative bacteria. For instance, compounds similar to the one discussed have demonstrated minimum inhibitory concentrations (MICs) in the low µg/mL range against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative A | 9.937 | Candida albicans |
| Triazole Derivative B | 0.02 | Staphylococcus aureus |
| Triazole Derivative C | 0.03 | Mycobacterium smegmatis |
Anticancer Activity
The anticancer properties of triazole derivatives are well-documented. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a related triazene compound exhibited IC50 values of 4.91 µg/mL against Burkitt lymphoma cells and 5.59 µg/mL against colon adenocarcinoma cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
The biological activity of this compound is likely attributed to several mechanisms:
- Alkylation of DNA: Similar triazoles act as alkylating agents, leading to DNA damage and subsequent apoptosis in cancer cells.
- Inhibition of key enzymes: Compounds with thiazole groups often inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Reactive oxygen species (ROS) generation: Some studies suggest that these compounds may induce oxidative stress in microbial and cancer cells.
Case Studies
Several case studies have been conducted focusing on triazole derivatives:
- Antifungal Efficacy: A study demonstrated that a triazole derivative significantly reduced fungal load in an animal model infected with Candida albicans.
- Cancer Cell Line Studies: Another research project evaluated the effects of a similar compound on various human cancer cell lines, confirming its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O6S2/c1-5-38-21-11-9-20(10-12-21)35-24(33-34-29(35)43-18-25(36)32-28-30-13-14-42-28)17-31-27(37)19-15-22(39-6-2)26(41-8-4)23(16-19)40-7-3/h9-16H,5-8,17-18H2,1-4H3,(H,31,37)(H,30,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKJECIOXWJPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













